(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Overview
Description
(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is an organic compound with a molecular formula of C14H16O3 It is a derivative of phenylpropanoid, characterized by the presence of a hydroxyphenyl group and an alkyne functional group
Scientific Research Applications
(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety information available for “(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” indicates that it has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302 , which corresponds to “Harmful if swallowed”. Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is structurally similar to oleocanthal , a natural phenolic compound found in extra-virgin olive oil . Oleocanthal is known to be a non-selective inhibitor of cyclooxygenase (COX) , an enzyme that plays a crucial role in inflammation and pain.
Mode of Action
Oleocanthal has been found to inhibit the COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Biochemical Pathways
Oleocanthal, a structurally similar compound, is known to affect the inflammatory pathway by inhibiting the cox enzymes . This results in a decrease in the production of pro-inflammatory prostaglandins, which are key mediators of inflammation and pain.
Result of Action
Based on its structural similarity to oleocanthal, it may exhibit anti-inflammatory effects by inhibiting the cox enzymes and reducing the production of pro-inflammatory prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and propargyl bromide.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Esterification: The intermediate is then subjected to esterification using methanol and an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
(s)-Ethyl 3-(4-hydroxyphenyl)hex-4-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-Hydroxyphenylacetic acid: Lacks the alkyne group but shares the hydroxyphenyl moiety.
Phenylpropiolic acid: Contains the alkyne group but lacks the hydroxyphenyl group.
Uniqueness
(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is unique due to the combination of its hydroxyphenyl and alkyne functional groups. This dual functionality allows it to participate in a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENPHURJTUUUSX-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)OC)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)OC)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207693 | |
Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801207693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865233-36-9 | |
Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865233-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801207693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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